2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a sulfanyl group, and a substituted acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps:
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Formation of the Triazine Ring: : The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, a precursor like 4-amino-6-benzyl-5-oxo-1,2,4-triazine can be prepared by reacting benzylamine with cyanuric chloride in the presence of a base.
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Introduction of the Sulfanyl Group: : The sulfanyl group is introduced by reacting the triazine derivative with a thiol compound, such as thiourea, under acidic or basic conditions to form the desired sulfanyl-triazine intermediate.
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Acetamide Substitution: : The final step involves the reaction of the sulfanyl-triazine intermediate with 3-chloro-2-methylaniline and acetic anhydride to form the target compound. This step typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction rates, and implementing purification techniques such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the acetamide moiety, potentially leading to the formation of amines or reduced triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting properties such as enzyme inhibition or interaction with biological macromolecules. Researchers are exploring its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique chemical properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The triazine ring and sulfanyl group are likely involved in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
- 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity. The presence of the benzyl group and the specific positioning of the chloro and methyl groups can significantly influence its interaction with molecular targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-12-14(20)8-5-9-15(12)22-17(26)11-28-19-24-23-16(18(27)25(19)21)10-13-6-3-2-4-7-13/h2-9H,10-11,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWMTKNJSZSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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